(S)-Quizalofop ethyl

Description

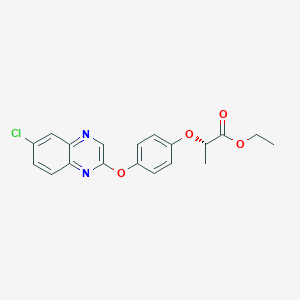

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019556 | |

| Record name | (S)-Quizalofop ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100646-52-4 | |

| Record name | (S)-Quizalofop ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100646-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Quizalofop ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for (S)-Quizalofop ethyl and its Racemic Mixtures

The commercial production of Quizalofop-ethyl (B1680411) initially involved the synthesis of a racemic mixture, a one-to-one combination of its (R) and (S) enantiomers. bepls.com A general route to the racemate starts with propionic acid, which undergoes chlorination to form 2-chloropropionic acid. bepls.com This intermediate is then esterified with ethanol, followed by reaction with hydroquinone (B1673460) and 2,6-dichloroquinoxaline (B50164) to yield the final racemic product. bepls.com

However, since the herbicidal activity resides primarily in one enantiomer, later designated as Quizalofop-p-ethyl (B1662796) (the R-isomer), synthetic efforts shifted towards producing this single, active isomer. bepls.compomais.com This advanced derivative offers enhanced purity and effectiveness by removing the non-active optical isomer. pomais.com

Several stereoselective routes have been established:

Route from L-Lactic Acid : One method begins with L-lactic acid to produce S(-) p-toluenesulfonyl ethyl lactate (B86563). guidechem.com This is reacted with hydroquinone to form an intermediate, R(+)2-(4-hydroxyphenoxy) ethyl propionate (B1217596) (HPE), which then reacts with 2,6-dichloroquinoxaline to synthesize Quizalofop-p-ethyl. guidechem.com While the synthesis process is relatively straightforward, this route can suffer from low yields and high production costs. guidechem.com

Route from D-Lactic Acid : An alternative patented method uses D-lactic acid as the starting material. google.com The process involves esterifying the D-lactic acid, followed by alpha-OH substitution to create an alpha-halogenated D-propionic ester. google.com This intermediate is hydrolyzed and then reacted with 4-(6-chloro-2-quinoxaline oxygroup) phenol (B47542) to produce quizalofop-p-ethyl acid, which is finally esterified to yield the target product. google.com This method is characterized by mild and controllable reaction conditions. google.com

Convergent Route : A widely adopted industrial method involves first reacting 2,6-dichloroquinoxaline with hydroquinone to generate the intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoline. guidechem.com This key intermediate is then coupled with S(-) ethyl p-toluenesulfonyl lactate (derived from L-lactic acid) to produce the final this compound. guidechem.comgoogle.com This approach is favored by many manufacturers due to the availability of raw materials. guidechem.com

Interactive Data Table: Comparison of Key Synthetic Routes for this compound

| Parameter | Route from L-Lactic Acid | Route from D-Lactic Acid | Convergent Route |

|---|---|---|---|

| Chiral Starting Material | L-Lactic Acid guidechem.com | D-Lactic Acid google.com | L-Ethyl Lactate / L-Lactic Acid guidechem.comgoogle.com |

| Key Intermediates | S(-) p-toluenesulfonyl ethyl lactate; R(+)2-(4-hydroxyphenoxy) ethyl propionate (HPE) guidechem.com | Alpha-halogenated D-propionic ester; Quizalofop-p-ethyl acid google.com | 6-chloro-2-(4-hydroxyphenoxy) quinoline; S(-) ethyl p-toluenesulfonyl lactate guidechem.com |

| Reported Advantages | Relatively simple process guidechem.com | Mild and stable reaction conditions google.com | Commonly adopted by manufacturers guidechem.com |

| Reported Disadvantages | Low synthesis yield, high cost guidechem.com | Multi-step process google.com | Requires synthesis of key quinoxaline (B1680401) intermediate guidechem.com |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound

Achieving high enantiomeric purity is critical for maximizing herbicidal activity and reducing environmental load from inactive isomers. researchgate.net The primary strategy for producing enantiopure this compound is stereoselective synthesis, where a chiral starting material directs the formation of the desired enantiomer. guidechem.comgoogle.comgoogle.com The use of L-lactic acid, D-lactic acid, or their esters as chiral precursors is a cornerstone of this approach, yielding products with high optical purity, often with an R/S ratio greater than 99/1. google.comgoogle.com

While direct synthesis is preferred, chiral resolution techniques exist to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a well-established analytical method for separating the enantiomers of Quizalofop-ethyl and its metabolites. nih.gov Specific chiral columns, such as the (R, R) Whelk-O 1 or cellulose-based columns, have been successfully used for this purpose. researchgate.netnih.gov While primarily used for analysis, these chromatographic principles can be scaled up for preparative separation, although this is often a more costly approach for large-scale production compared to direct stereoselective synthesis.

Novel Synthetic Approaches and Catalyst Development for Related AOPP Structures

Research into the broader class of aryloxyphenoxypropionate (AOPP) herbicides is ongoing, with a focus on discovering novel structures and more efficient synthetic methods. One area of innovation is the development of advanced catalysts to improve key synthetic steps. For example, gold nanoparticles supported on nickel-aluminum mixed metal oxides have been developed as a catalyst for the aerobic oxidation of ethyl lactate to ethyl pyruvate, a related precursor transformation. mdpi.com

Another novel approach involves chemoenzymatic synthesis, which combines biocatalytic steps with traditional chemical reactions. researchgate.net The use of ene-reductases for the biocatalytic asymmetric reduction of C=C double bonds offers a pathway to create chiral intermediates for aryloxyalkanoic herbicides. researchgate.net This method leverages the high selectivity of enzymes to produce enantiomerically enriched products from simple starting materials. researchgate.net

Furthermore, synthetic strategies are being developed to create entirely new AOPP-like structures. Recent efforts have involved replacing parts of the traditional AOPP scaffold with other chemical moieties, such as quinazolin-4-one or benzofuran (B130515), to generate novel derivatives with potential herbicidal activity. researchgate.netmdpi.com

Design and Synthesis of Advanced this compound Derivatives and Analogs with Modified Efficacy

To address challenges such as weed resistance and to improve crop selectivity, researchers are actively designing and synthesizing derivatives and analogs of this compound. researchgate.netacs.org This involves strategically modifying the molecule's structure to create new compounds with potentially enhanced biological activity or improved safety profiles for specific crops. researchgate.netacs.org

Notable research includes the synthesis of novel AOPP derivatives containing a quinazolinone moiety. acs.org In one study, a series of these compounds were synthesized and tested, with one derivative, QPP-I-6, showing excellent herbicidal activity against several grass weeds at rates comparable to commercial standards, while also displaying higher safety for crops like cotton, soybean, and peanut than Quizalofop-p-ethyl. acs.org

Similarly, novel AOPP derivatives incorporating a benzofuran moiety have been designed and synthesized. researchgate.net Bioassays of these compounds revealed that several possessed good herbicidal activity against monocotyledonous weeds, with one analog, compound 6c, showing herbicidal activity better than the commercial herbicide clodinafop-propargyl (B133425). researchgate.net These studies demonstrate that modifying the core structure of AOPP herbicides is a viable strategy for developing new lead compounds for the next generation of herbicides. researchgate.netacs.org

Interactive Data Table: Examples of Novel AOPP Derivatives with Modified Efficacy

| Derivative Class | Key Structural Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| Quinazolinone-AOPP Hybrids | Replacement of the quinoxaline ring with a quinazolinone moiety. | Derivative QPP-I-6 showed >90% inhibition of several grass weeds and higher crop safety in cotton and soybean compared to quizalofop-p-ethyl. acs.org | acs.org |

| Benzofuran-AOPP Hybrids | Incorporation of a benzofuran moiety into the AOPP structure. | Derivative 6c exhibited herbicidal activity superior to clodinafop-propargyl against certain weeds. researchgate.net | researchgate.net |

| Quinazolinone-Phenoxypropionate Hybrids | Introduction of a diester moiety into a quinazolinone–phenoxypropionate structure. | Derivative QPEP-I-4 showed >80% inhibition of multiple grass weeds and higher safety in cotton, soybean, and peanut compared to quizalofop-p-ethyl. researchgate.net | researchgate.net |

Molecular Mechanism of Herbicidal Action

Inhibition of Acetyl-CoA Carboxylase (ACCase) in Susceptible Grasses

The selectivity of (S)-Quizalofop ethyl for grass weeds over broadleaf crops is largely attributed to differences in ACCase isoforms. Grasses possess a herbicide-sensitive eukaryotic form of ACCase, predominantly located in the plastids, which is effectively inhibited by AOPP herbicides researchgate.netmdpi.commdpi.comnih.gov. In contrast, most dicotyledonous plants contain an additional, multimeric ACCase that is insensitive to these herbicides researchgate.netsdiarticle3.com. This biochemical distinction allows this compound to target grassy weeds while exhibiting minimal impact on broadleaf crops researchgate.netnissanchem.co.jp.

Structural and Functional Analysis of ACCase-Herbicide Interactions at the Carboxyl Transferase (CT) Domain

The molecular target of this compound and other AOPP herbicides is the carboxyltransferase (CT) domain of the ACCase enzyme frontiersin.orgmdpi.comnih.govnih.govnih.govnih.govrcsb.orgscielo.brfrontiersin.orgcambridge.org. Crystal structure studies of the CT domain, often in complex with various herbicides, have revealed that these molecules bind within the active site, specifically at the interface of the CT domain dimer scielo.brnih.govnih.govrcsb.orgscielo.br. This binding interaction often necessitates subtle conformational changes in the enzyme, which create a conserved hydrophobic pocket tailored for herbicide accommodation nih.govnih.govrcsb.org.

Specific amino acid residues within the CT domain act as crucial anchoring points, mediating the binding of AOPP herbicides nih.govscielo.br. For instance, residues like Ile1735 and Ala1627 have been identified as common binding sites for different classes of ACCase inhibitors scielo.br. Understanding these structural interactions is pivotal for elucidating the basis of herbicide selectivity and the development of resistance.

Molecular-Level Investigations of ACCase Isozymes and Differential Sensitivity in Plants

Differential sensitivity to this compound arises from variations in ACCase structure and expression levels between plant species and even within different biotypes of the same species. As mentioned, grasses possess a plastidic ACCase that is highly sensitive to AOPP herbicides, whereas broadleaf plants often have an insensitive cytoplasmic ACCase researchgate.netmdpi.commdpi.comnih.gov.

Resistance to this compound can evolve through several molecular mechanisms:

Target-Site Resistance (TSR): The most common mechanism involves mutations within the ACCase gene, particularly in the CT domain, which alter the herbicide's binding site. These alterations reduce the affinity of the herbicide for the enzyme, thereby conferring resistance frontiersin.orgmdpi.comnih.govnih.govcambridge.orgnih.govnih.govmdpi.comnih.gov. Specific amino acid substitutions, such as Ile-1781-Leu or Gly-2096-Ala, have been linked to resistance against AOPP herbicides like quizalofop (B1680410) mdpi.comnih.govnih.gov. For example, the Gly2096Ala mutation in Bromus tectorum conferred cross-resistance to quizalofop-P-ethyl (B1662796) nih.gov. In Leptochloa chinensis, a Cys-2088-Arg substitution in ACCase resulted in a 7.6-fold resistance to quizalofop-P-ethyl nih.gov.

Gene Overexpression: In some cases, resistance can be mediated by an increased expression of the ACCase gene, leading to higher levels of the enzyme. This overexpression can sustain fatty acid synthesis even in the presence of the herbicide, as the enzyme's physiological role is maintained at concentrations that would typically inhibit catalysis mdpi.comscielo.brcambridge.orgtandfonline.com.

Enhanced Metabolism: Another significant resistance mechanism involves the increased metabolic detoxification of the herbicide by plant enzymes, such as cytochrome P450 monooxygenases (CYP450) and glutathione (B108866) S-transferases (GST) mdpi.comnih.govfrontiersin.org.

Table 1: Key Amino Acid Substitutions in ACCase CT Domain Associated with Quizalofop Resistance

| Plant Species | Mutation Site (Corresponding Position) | Amino Acid Substitution | Associated Herbicide(s) | Reference |

| Bromus tectorum | Ile2041 | Thr | Fluazifop-P-butyl, Quizalofop-P-ethyl | nih.gov |

| Bromus tectorum | Gly2096 | Ala | Fluazifop-P-butyl, Quizalofop-P-ethyl, Clethodim, Sethoxydim | nih.gov |

| Echinochloa crus-galli | Not specified | Not specified | Quizalofop-p-ethyl (Resistance Index: 106) | cambridge.org |

| Leptochloa chinensis | Cys2088 | Arg | Cyhalofop-butyl (B1669532), Metamifop, Fenoxaprop-P-ethyl, Quizalofop-P-ethyl, Clodinafop-propargyl (B133425), Clethodim | nih.gov |

| Leptochloa fusca ssp. fascicularis | Trp2027 | Cys | Cyhalofop, Quizalofop-p-ethyl | cambridge.org |

| Leptochloa fusca ssp. fascicularis | Ile2041 | Asn | Quizalofop-p-ethyl | cambridge.org |

| Phalaris brachystachys | Ile1781 | Thr | ACCase-inhibitors | mdpi.com |

| Lolium rigidum | Ile1781 | Leu | APP, CHD herbicides | nih.govnih.gov |

| Lolium rigidum | Gln102 (1756) | Glu | APP, CHD herbicides | nih.gov |

Table 2: Resistance Ratios (RR) or Indices (RI) for Quizalofop-P-Ethyl in Resistant Biotypes

| Plant Species | Resistance Mechanism (if specified) | Resistance Ratio/Index for Quizalofop-P-Ethyl |

| Echinochloa crus-galli | Insensitive ACCase | Resistance Index: 106 |

| Bromus tectorum | Target-site mutations | RR: 14.5-36 |

| Leptochloa chinensis | Cys2088Arg mutation | RR: 7.6-fold |

| Leptochloa fusca ssp. fascicularis | Target-site mutations | RI: >150-fold (for R2 biotype) |

Downstream Biochemical and Physiological Cascades Triggered by ACCase Inhibition

The inhibition of ACCase by this compound initiates a cascade of biochemical and physiological disruptions within susceptible grass weeds. The primary consequence is the severe disruption of lipid synthesis, including fatty acids, phospholipids, and sterols, which are vital for cellular structure and function kissancares.com. This deficiency directly impacts the formation and integrity of cell membranes bigpesticides.comchemicalwarehouse.comcymitquimica.comepa.govcanada.camdpi.commdpi.comscielo.brbadikheti.comnih.gov.

Compound Name List

this compound

Quizalofop-p-ethyl

Quizalofop

Haloxyfop

Tepraloxydim

Pinoxaden

Diclofop

Sethoxydim

Clethodim

Fenoxaprop-p-ethyl

Cyhalofop-butyl

Metamifop

Clodinafop-propargyl

Benazolin-ethyl

Fomesafen

2,4-D

Piperonyl butoxide (PBO)

4-chloro-7-nitro-benzoxadiazole (NBD-Cl)

Metabolic Fate and Biotransformation

Metabolism of (S)-Quizalofop-ethyl in Plant Systems

Once applied, (S)-Quizalofop-ethyl is rapidly absorbed by the foliage of plants and undergoes significant metabolic changes. These transformations are crucial in understanding its herbicidal activity and the potential for residue accumulation.

Hydrolysis of the Ester Moiety to Quizalofop (B1680410) Acid

The primary and most critical metabolic step in plants is the rapid hydrolysis of the ethyl ester group of (S)-Quizalofop-ethyl. regulations.govnissanchem.co.jp This reaction converts the relatively inactive parent compound into its phytotoxic metabolite, quizalofop acid. mdpi.comresearchgate.net This conversion is a swift process; for instance, in Elytrigia repens, 55% of the applied quizalofop-p-ethyl (B1662796) was metabolized to its acid form within 24 hours. researchgate.net Similarly, in adzuki bean plants, the concentration of quizalofop-p-acid peaked between 2 and 24 hours after application. jst.go.jp This rapid hydrolysis is a key activation step, as quizalofop acid is the actual inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. nissanchem.co.jpmdpi.com

The rate of this hydrolysis and subsequent metabolism can vary between different plant species and even between biotypes of the same species, potentially contributing to differences in herbicide sensitivity. mdpi.com Studies on various crops, including soybeans, cotton, and sugar beets, have consistently shown that (S)-Quizalofop-ethyl does not accumulate and is quickly converted to quizalofop acid. regulations.govepa.gov

Further Degradation Pathways

Following the initial hydrolysis, quizalofop acid undergoes further degradation through several pathways, leading to the formation of less toxic and more polar metabolites. These pathways primarily involve the cleavage of the ether linkages within the molecule and subsequent conjugation.

One significant degradation route is the cleavage of the enol ether linkage between the phenyl and quinoxalinyl rings. regulations.govepa.gov This cleavage results in the formation of various phenolic compounds. regulations.gov Another pathway involves the cleavage of the ether linkage between the isopropanoic acid group and the phenyl ring. regulations.gov

Hydroxylation is another key transformation step. For example, some of the phenolic metabolites can be hydroxylated to form compounds like hydroxyphenol 2. epa.gov In some instances, hydroxylation of the quinoxaline (B1680401) ring has also been observed. publications.gc.caneptjournal.com

Finally, these hydroxylated and phenolic metabolites, along with quizalofop acid itself, can undergo conjugation with endogenous plant molecules, such as glucose. epa.gov This process increases their water solubility and facilitates their sequestration within the plant, effectively detoxifying the herbicidal compounds. mdpi.com The formation of polar conjugates has been observed to increase over time in plants like Sorghum halepense. mdpi.com A metabolite identified as 2,3-dihydroxyquinoxaline (B1670375) is considered an intermediate before conjugation. mdpi.com

Table 1: Key Metabolic Transformations of (S)-Quizalofop-ethyl in Plants

| Transformation | Description | Key Metabolites |

| Ester Hydrolysis | Rapid conversion of the inactive (S)-Quizalofop-ethyl to its active acidic form. regulations.govnissanchem.co.jpmdpi.comresearchgate.net | Quizalofop acid mdpi.comresearchgate.net |

| Ether Linkage Cleavage | Breakdown of the molecule at the enol ether or the propanoic acid ether linkage. regulations.govepa.gov | Phenolic compounds regulations.gov |

| Hydroxylation | Addition of hydroxyl groups to the aromatic rings. epa.govpublications.gc.caneptjournal.com | Hydroxyphenols, Hydroxy-quizalofop epa.govpublications.gc.ca |

| Conjugation | Attachment of polar molecules like glucose to the metabolites. mdpi.comepa.gov | Glucose conjugates epa.gov |

Microbial Degradation in Soil Environments

The persistence of (S)-Quizalofop-ethyl in the soil is largely dictated by the activity of soil microorganisms. Microbial degradation is a key process that breaks down the herbicide into simpler, non-toxic compounds.

Biodegradation Pathways and Identification of Metabolizing Microorganisms

In the soil, (S)-Quizalofop-ethyl is primarily degraded through microbial action. researchgate.netagronomyjournals.com The initial and rapid step is the hydrolysis of the ester to form quizalofop acid, similar to the process in plants. nih.govebi.ac.uk This is followed by further degradation of the quizalofop acid. nih.gov

Several bacterial and fungal species have been identified as being capable of degrading quizalofop-p-ethyl. Genera such as Pseudomonas, Massilia, and Burkholderia have shown tolerance to and potential for the degradation of this herbicide. nih.govresearchgate.net Specific strains, including Sphingobium sp. strain QE-1, Methylobacterium populi YC-XJ1, and Priestia megaterium MJ-8, have been isolated and shown to effectively degrade quizalofop-p-ethyl. researchgate.netejbiotechnology.infonih.gov For example, Methylobacterium populi YC-XJ1 can degrade 97% of a 50 mg/L concentration of quizalofop-p-ethyl within 72 hours through cometabolism. ejbiotechnology.info The degradation pathway in this strain was found to produce novel metabolites, including 2-hydroxy-6-chloroquinoxaline and quinoxaline. ejbiotechnology.info The gene QpmH, encoding an esterase with strong degradation activity, was identified in Priestia megaterium MJ-8. nih.gov

Enantioselective Microbial Degradation of (S)-Quizalofop-ethyl

Research has shown that the microbial degradation of quizalofop-ethyl (B1680411) can be enantioselective, meaning that one enantiomer may be degraded at a different rate than the other. nih.gov Studies have indicated that S-quizalofop-ethyl can degrade slightly faster than R-quizalofop-ethyl in some soils. nih.govebi.ac.uk However, the herbicidally active (R)-enantiomer is the focus of (S)-Quizalofop-ethyl formulations.

Interestingly, while the parent ester, quizalofop-ethyl, is configurationally stable in soil, its primary metabolite, quizalofop-acid, can undergo enantiomerization. nih.govebi.ac.uk Significant conversion from S-quizalofop-acid to R-quizalofop-acid has been observed, leading to an enrichment of the R-enantiomer in the soil regardless of the initial form applied. nih.govebi.ac.uk The esterase QeH, isolated from Sphingobium sp. QE-1, has been studied for its enantioselective degradation of quizalofop-ethyl, with molecular dynamics simulations providing insight into the catalytic mechanism. mdpi.com

Influence of Soil Physicochemical Properties on Degradation Kinetics

The rate of microbial degradation of (S)-Quizalofop-ethyl is significantly influenced by various soil physicochemical properties. Factors such as pH, temperature, organic matter content, and microbial population density play a crucial role. agronomyjournals.comjrweedsci.comucanr.edu

The half-life of quizalofop-p-ethyl in soil can vary depending on these conditions, with reported values ranging from approximately 0.4 to 6.7 days. jst.go.jpherts.ac.uk For instance, the degradation of quizalofop-acid was found to be faster in acidic soil compared to alkaline soil. nih.govebi.ac.uk Optimal degradation by Methylobacterium populi YC-XJ1 was observed at a pH of 8.0 and a temperature of 35°C. ejbiotechnology.info Higher organic matter and water content in soil can also lead to faster dissipation of the herbicide. jst.go.jp The degradation of both metazachlor (B166288) and quizalofop-p-ethyl was found to be significantly faster under sunlight compared to dark conditions, indicating a role for photodegradation in addition to microbial action. tandfonline.com

Table 2: Factors Influencing Microbial Degradation of (S)-Quizalofop-ethyl in Soil

| Factor | Influence on Degradation | Research Findings |

| Microbial Population | Higher microbial activity leads to faster degradation. researchgate.netjrweedsci.com | Genera like Pseudomonas, Sphingobium, and Methylobacterium are key degraders. nih.govresearchgate.netejbiotechnology.info |

| Soil pH | Affects microbial activity and the chemical stability of the herbicide. nih.govebi.ac.uk | Degradation of quizalofop-acid is faster in acidic soils. nih.govebi.ac.uk Optimal degradation by M. populi at pH 8.0. ejbiotechnology.info |

| Temperature | Influences the rate of microbial metabolism. ejbiotechnology.infojrweedsci.com | Optimal degradation by M. populi at 35°C. ejbiotechnology.info |

| Organic Matter & Moisture | Higher levels can enhance microbial populations and herbicide availability. jst.go.jp | Faster dissipation observed in soils with higher organic matter and water content. jst.go.jp |

| Sunlight | Can contribute to degradation through photolysis. tandfonline.com | Degradation is significantly faster under sunlight irradiation. tandfonline.com |

Photodegradation Pathways and Environmental Persistence in Water

The environmental fate of (S)-Quizalofop-ethyl in aquatic systems is determined by its stability to photolytic and hydrolytic degradation processes. Research indicates that the compound is relatively stable to photolysis in water. regulations.govregulations.gov However, its persistence is significantly influenced by the pH of the water, with hydrolysis playing a crucial role, especially under alkaline conditions.

Studies have shown that the photolytic half-life (DT50) of quizalofop-ethyl in water is approximately 55 days. vulcanchem.comepa.gov Other research specifies a photolysis half-life of greater than 40 days. regulations.gov A study using a xenon arc lamp at 25°C and a pH of 5 determined a more specific aqueous photolysis half-life of 38.3 days. wynnstay.co.uk

Hydrolysis is a key degradation pathway, but its rate is highly dependent on pH. (S)-Quizalofop-ethyl is stable in acidic and neutral conditions, with a hydrolysis half-life (DT50) at 20°C of over 365 days at pH 4 and 112 days at pH 7. wynnstay.co.uk In contrast, degradation is rapid in alkaline environments, with the half-life dropping to less than one day at pH 9. wynnstay.co.uk Another study confirmed that while it is relatively stable to hydrolysis at pH 5 and 7, it degrades much more quickly at pH 9, with a half-life of just 2 days. regulations.gov

The degradation of (S)-Quizalofop-ethyl in water leads to the formation of several metabolites. The primary degradation pathway involves the hydrolysis of the ethyl ester to form its corresponding acid, quizalofop acid. researchgate.net Further degradation yields other products, including 3-OH-quizalofop acid and various phenolic compounds. regulations.gov A detailed degradation study in water identified the main metabolites of the active substance quizalofop-p (B1240509) as (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ). researchgate.net In one study, CHQ was found at a concentration of 1400 µg/L 75 days after the application of a commercial product containing quizalofop-p-ethyl. researchgate.net

Hydrolysis Half-Life of (S)-Quizalofop-ethyl at 20°C

| pH | Half-Life (DT50) | Reference |

|---|---|---|

| 4 | >365 days | wynnstay.co.uk |

| 5 | Relatively stable | regulations.gov |

| 7 | 112 days | wynnstay.co.uk |

| 9 | <1 day | wynnstay.co.uk |

Photolysis Half-Life of (S)-Quizalofop-ethyl in Water

| Condition | Half-Life (DT50) | Reference |

|---|---|---|

| General | 55 days | vulcanchem.comepa.gov |

| General | >40 days | regulations.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| (S)-Quizalofop-ethyl |

| Quizalofop acid |

| 3-OH-quizalofop acid |

| (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) |

| 6-chloroquinoxalin-2-ol (CHQ) |

Environmental Dynamics and Non Target Organism Interactions Ecotoxicology

Sorption, Leaching, and Runoff Dynamics in Agricultural Ecosystems

The mobility of (S)-Quizalofop ethyl in soil is influenced by its sorption characteristics, which are often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies indicate that this compound is classified as moderately mobile in soil. The mean adsorption Koc value for quizalofop-p-ethyl (B1662796) has been reported as 298 mL/g, while its major degradate, quizalofop (B1680410) acid, has a Koc of 256 mL/g regulations.gov. These values suggest that the compound can partition between soil and water, indicating a potential for leaching into lower soil layers or groundwater under certain conditions.

While generally considered moderately mobile, factors such as soil type, organic matter content, and rainfall patterns significantly affect its actual movement. Poorly draining soils and those with shallow water tables are noted as being more prone to runoff containing the product cdms.net. To mitigate the potential for contamination of water bodies, avoiding applications when heavy rain is forecast and maintaining vegetative buffer strips between treated areas and surface water features are recommended cdms.netpublications.gc.ca. The persistence of quizalofop ethyl in soil is also a factor in its leaching potential; while it can degrade, its presence over time in the soil profile can contribute to ongoing mobility researchgate.net.

Impact on Soil Microbial Communities and Enzyme Activities

The application of this compound can transiently impact soil microbial communities and their enzymatic activities. Research examining the effects of quizalofop-p-ethyl on soil ecosystems found that at half the recommended rate (HRE), the herbicide was innocuous to soil microbial activity. However, at recommended (RE) and double recommended (DRE) rates, it exerted temporary toxic effects on microbial biomass carbon and fluorescein (B123965) diacetate hydrolyzing activity nih.govresearchgate.net. Dehydrogenase activity also showed a decline for a shorter period, except at the DRE of imazethapyr (B50286) nih.gov.

Ecological Effects on Non-Target Flora (e.g., adjacent crops, wild plants)

This compound is a selective herbicide targeting grasses, and as such, it is generally considered safe for broadleaf crops advancepesticides.com. However, it is crucial to avoid spray drift and direct contact with non-target plants. Most grass crops, including wheat, barley, rye, oats, sorghum, rice, and corn, are highly sensitive to Quizalofop EC cdms.netepa.govepa.gov. Injury or loss of desirable trees, vegetation, or adjacent sensitive crops can occur if precautions to prevent drift are not taken cdms.netepa.govepa.gov.

While the herbicide is designed to control weeds, its application can inadvertently affect wild plants, particularly if they are grasses. The product label explicitly warns against allowing spray drift to desirable plants cdms.netepa.govepa.gov. The environmental risk assessment suggests no direct adverse effects are expected for non-target terrestrial vascular and non-vascular plants in general, but specific sensitivity of certain wild grass species to drift or overspray remains a consideration regulations.govregulations.gov.

Aquatic Fate and Ecotoxicological Implications for Non-Target Aquatic Organisms (e.g., fish, invertebrates)

This compound is classified as toxic to aquatic organisms researchgate.net. Studies indicate that while no acute or chronic levels of concern to freshwater fish were exceeded in some assessments, potential risks can exist regulations.gov. The herbicide degrades in aquatic environments, with quizalofop acid being a major degradate regulations.gov. The Koc values suggest moderate mobility, implying a potential for movement into aquatic systems via runoff regulations.govcdms.net.

Ecotoxicological data for aquatic organisms indicates varying sensitivities. For instance, quizalofop-p-ethyl is described as practically non-toxic to non-target beneficial terrestrial insects on an acute contact toxicity basis regulations.gov. However, it is noted as highly toxic to freshwater fish and very highly toxic to invertebrates in general epa.gov. Specific risk assessments have indicated that while risks to freshwater fish and invertebrates are not always exceeded, certain use scenarios, such as pineapple applications, might pose risks to freshwater fish (chronic) and aquatic invertebrates (acute) regulations.gov. The formulation of quizalofop-p-ethyl may also contain petroleum distillates that are toxic to aquatic organisms publications.gc.ca.

Terrestrial Ecotoxicology: Impact on Soil Invertebrates and Beneficial Arthropods (e.g., honey bees)

This compound can be encountered by terrestrial invertebrates and beneficial arthropods through various exposure routes, including direct contact, spray drift, or ingestion of contaminated food publications.gc.ca. Acute contact toxicity studies on honey bees (Apis mellifera) indicated that quizalofop-p-ethyl is practically non-toxic, with an LD50 value of 50 µ g/bee regulations.gov. This suggests a low acute risk to honey bees from direct contact.

However, other beneficial arthropods may exhibit different sensitivities. Screening studies using formulated products showed that while the parasitic wasp, Aphidius rhopalosiphi, was not affected in terms of survival or fecundity, the predatory mite, Typhlodromus pyri, experienced affected survival publications.gc.ca. Earthworms and other soil-dwelling invertebrates are also exposed, and while specific detailed findings on their sensitivity are not extensively detailed in the provided snippets, they are recognized as potentially impacted terrestrial organisms publications.gc.ca.

Compound Name List:

this compound

Quizalofop ethyl

Quizalofop-p-ethyl

Quizalofop acid

3-OH-quizalofop acid

DPX-acid

DPX 79376

FirstAct

Se-Cure EC

Vinash Gold

Assure

Quizalofop-P-tefuryl

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance (TSR) in Weed Populations

Target-site resistance occurs when a mutation in the gene encoding the herbicide's target protein alters the protein's structure, reducing the herbicide's binding affinity and efficacy. For ACCase inhibitors, this target is the ACCase enzyme, a critical component in fatty acid biosynthesis.

Mutations in the ACCase Gene Conferring Resistance

Mutations within the carboxyltransferase (CT) domain of the ACCase gene are the most common cause of TSR to ACCase-inhibiting herbicides, including (S)-quizalofop ethyl. These mutations often lead to amino acid substitutions that hinder herbicide binding. Several specific mutations have been identified in various weed species conferring resistance to quizalofop (B1680410) and related compounds:

Ile-1781-Leu: This substitution, located within the herbicide binding site, has been frequently reported in species like Polypogon fugax mdpi.comnih.govuark.eduresearchgate.net, weedy rice (Oryza sativa) uark.eduresearchgate.netuark.edu, and Leptochloa chinensis nih.gov. It confers resistance primarily to aryloxyphenoxypropionates (FOPs), including quizalofop.

Trp-2027-Cys: Found in species such as Leptochloa fusca ssp. fascicularis cambridge.org, Leptochloa chinensis nih.gov, and Alopecurus japonicus cambridge.org, this mutation also confers resistance to FOP herbicides.

Ile-2041-Asn: Identified in Leptochloa fusca ssp. fascicularis cambridge.org, Leptochloa chinensis nih.gov, and Lolium multiflorum aapresid.org.ar, this substitution is associated with resistance to FOPs and other ACCase inhibitor classes.

Asp-2078-Gly: Observed in Polypogon fugax mdpi.comnih.govresearchgate.net, this mutation, located near the binding site, significantly impacts herbicide sensitivity.

Trp-1999-Cys/Ser: Reported in Leptochloa chinensis nih.gov and Pseudosclerochloa kengiana nih.gov, these substitutions are linked to resistance to various ACCase inhibitors.

Table 1: Identified Target-Site Resistance Mutations in ACCase Conferring Resistance to Quizalofop and Related Herbicides

| Weed Species | ACCase Gene Locus (CT Domain) | Amino Acid Substitution | Affected Herbicide Class(es) | Reported Resistance Index (Fold) | Citation(s) |

| Polypogon fugax | Ile-1781 | Ile-1781-Leu | FOPs | Varies | mdpi.comnih.govuark.eduresearchgate.net |

| Polypogon fugax | Asp-2078 | Asp-2078-Gly | FOPs | ~11-fold (to quizalofop-p-ethyl) | mdpi.comnih.govresearchgate.net |

| Weedy rice (Oryza sativa) | Ile-1781 | Ile-1781-Leu | FOPs | 42- to 58-fold | uark.eduresearchgate.netuark.edu |

| Leptochloa chinensis | Ile-1781 | Ile-1781-Leu | FOPs | Varies | nih.gov |

| Leptochloa chinensis | Trp-1999 | Trp-1999-Cys | FOPs | Varies | nih.gov |

| Leptochloa chinensis | Trp-2027 | Trp-2027-Cys | FOPs | Varies | nih.gov |

| Leptochloa fusca ssp. fascicularis | Trp-2027 | Trp-2027-Cys | FOPs | >150-fold (to quizalofop) | cambridge.org |

| Leptochloa fusca ssp. fascicularis | Ile-2041 | Ile-2041-Asn | FOPs | >150-fold (to quizalofop) | cambridge.org |

| Pseudosclerochloa kengiana | Trp-1999 | Trp-1999-Ser | FOPs | Varies | nih.gov |

| Lolium multiflorum | Ile-2041 | Ile-2041-Asn | FOPs, DENs, DIMs | Varies | aapresid.org.ar |

| Alopecurus japonicus | Trp-2027 | Trp-2027-Cys | FOPs | Varies | cambridge.org |

| Echinochloa crus-galli | N/A | Insensitive ACCase | FOPs | ~106-fold (to quizalofop-p-ethyl) | cambridge.org |

Genetic Analysis and Characterization of Resistant Biotypes

The characterization of resistant weed biotypes typically involves a combination of dose-response bioassays and molecular techniques. Dose-response studies quantify the level of resistance by determining the herbicide concentration required to inhibit growth by 50% (GR50) in resistant versus susceptible populations, often expressed as a resistance index (RI). Genetic analysis, primarily involving sequencing of the ACCase gene, is then employed to identify specific nucleotide changes that translate into the amino acid substitutions conferring TSR. Techniques like allele-specific PCR or dCAPS (derived cleaved amplified polymorphic sequences) markers are developed to efficiently genotype individuals within populations and confirm the presence and segregation of these resistance-conferring alleles nih.govuark.eduuark.edunih.govcambridge.orgaapresid.org.arcambridge.org. In some cases, no target-site mutations are found in resistant populations, indicating the involvement of NTSR mechanisms nih.govuwa.edu.auresearchgate.net.

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching its target site. The most prevalent NTSR mechanisms involve enhanced metabolism or detoxification of the herbicide within the plant.

Enhanced Herbicide Metabolism and Detoxification Enzymes

Metabolic resistance is often mediated by an increased activity or expression of detoxification enzymes, primarily glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes conjugate the herbicide with endogenous molecules (like glutathione) or modify it through oxidation, rendering it less toxic and facilitating its sequestration or excretion.

Glutathione S-transferases (GSTs): Studies on Polypogon fugax have identified GSTs as a key mechanism for quizalofop-p-ethyl (B1662796) resistance. Overexpression of specific GST genes, such as PfGSTF2 and PfGSTF58, has been observed in resistant populations nih.govuwa.edu.auresearchgate.netnih.gov. PfGSTF2, in particular, has been shown to detoxify quizalofop through glutathione conjugation, producing less active metabolites nih.gov. The reversal of resistance by the GST inhibitor 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) in resistant P. fugax biotypes further supports the role of GSTs nih.govuwa.edu.auresearchgate.netnih.gov. GST-mediated resistance has also been suggested in weedy rice (Oryza sativa) uark.eduresearchgate.netuark.edu and Eragrostis plana mdpi.com.

Cytochrome P450 Monooxygenases (P450s): While P450s are known to metabolize a wide range of xenobiotics, including herbicides, their role in quizalofop resistance is less consistently reported compared to GSTs in the provided literature. In some studies with Polypogon fugax, P450 inhibitors like malathion (B1675926) did not reverse quizalofop resistance nih.govuwa.edu.au. However, P450s are generally recognized as significant contributors to metabolic herbicide resistance across various weed species and herbicide classes scielo.bruwa.edu.aunih.gov.

Table 2: Identified Non-Target-Site Resistance Mechanisms (Metabolic) for Quizalofop

| Weed Species | Enzyme Family / Gene(s) | Mechanism | Inhibitor Used (if applicable) | Effect of Inhibitor on Resistance | Citation(s) |

| Polypogon fugax | Glutathione S-transferases (GSTs) | Overexpression of GST genes (e.g., PfGSTF2) | NBD-Cl | Reversed resistance | nih.govuwa.edu.auresearchgate.netnih.gov |

| Polypogon fugax | Cytochrome P450s (P450s) | Enhanced metabolism | Malathion | No reversal | nih.govuwa.edu.au |

| Weedy rice (Oryza sativa) | Glutathione S-transferases (GSTs) | Metabolism | NBD-Cl | Slight increase in efficacy | uark.eduresearchgate.netuark.edu |

| Eragrostis plana | GST enzymes, Antioxidants (APX) | Increased activity | N/A | N/A | mdpi.com |

| Echinochloa phyllopogon | Cytochrome P450s (P450s) | Metabolic resistance | N/A | N/A | scielo.br |

| Lolium rigidum | Cytochrome P450s (P450s) | Metabolic resistance | N/A | N/A | scielo.br |

Altered Herbicide Translocation and Sequestration within Plants

Another NTSR mechanism involves changes in the plant's physiological processes that limit the herbicide's movement to its target site. This can include reduced absorption through the leaf cuticle, decreased translocation within the plant's vascular system, or enhanced sequestration of the herbicide into cellular compartments (e.g., vacuoles) where it is less available to inhibit the target enzyme nih.govscielo.brgrowiwm.org. While these mechanisms are recognized for herbicide resistance in general, specific detailed findings directly linking altered translocation or sequestration to quizalofop-ethyl (B1680411) resistance in the provided literature are less prominent than metabolic mechanisms.

Molecular Basis of Resistance Evolution and Spread in Weed Populations

The evolution of herbicide resistance is a dynamic process driven by the selection pressure imposed by herbicide use. Repeated application of ACCase inhibitors like this compound favors the survival and reproduction of resistant individuals within a weed population.

Selection Pressure: Continuous and exclusive reliance on herbicides with the same mode of action creates a strong selective environment. This pressure can lead to the rapid increase in the frequency of resistance alleles over several growing seasons scielo.br.

Genetic Basis: Resistance can arise from spontaneous mutations in the ACCase gene (TSR) or through alterations in genes controlling metabolic enzymes or transport proteins (NTSR). These genetic changes can originate from standing genetic variation within the weed population or arise de novo nih.govscielo.brresearchgate.net.

Evolutionary Pathways: Resistance can evolve through single or multiple mechanisms. In many cases, weed populations exhibit both TSR and NTSR, or multiple NTSR mechanisms, which can result in higher levels of resistance and cross-resistance to different herbicides within the same class or even across different classes nih.govscielo.brresearchgate.net. For instance, mutations conferring resistance to FOPs might also confer cross-resistance to other ACCase inhibitor groups like DIMs or DENs nih.govcambridge.orgaapresid.org.ar.

Gene Expression and Copy Number: Resistance can also be influenced by changes in gene expression, such as the overexpression of detoxification enzymes (GSTs, P450s) nih.govuwa.edu.auresearchgate.netnih.gov, or potentially through increased gene copy number of the target enzyme, though this is less commonly reported for ACCase resistance nih.gov.

Spread: Once resistance evolves, it can spread within and between populations through seed dispersal, pollen movement, and vegetative propagation, especially in agricultural landscapes where weed management practices may inadvertently facilitate this spread growiwm.org. The genetic diversity within weed populations, including admixture of different resistance alleles and mechanisms, contributes to the complex patterns of resistance evolution observed biorxiv.org.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic techniques form the backbone of residue analysis for (S)-Quizalofop ethyl, offering high separation power and sensitivity. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), high-performance liquid chromatography with diode-array detection (HPLC-DAD), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap-MS) are among the most widely employed methods.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a highly selective and sensitive technique for pesticide residue analysis. A method has been developed that converts quizalofop (B1680410) ethyl and its metabolites into 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) for quantitative analysis. This approach achieved a limit of detection (LOD) of 0.00025 mg/kg for the analytes, with trueness values ranging from 80% to 93% and relative standard deviations (RSDs) between 1% and 7% scispace.com. GC-MS/MS is also utilized for the simultaneous determination of quizalofop ethyl along with other herbicides like pyridate (B1679944) and cyhalofop-butyl (B1669532) researchgate.net.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): HPLC-DAD offers a reliable, cost-effective, and accessible method for the determination of quizalofop ethyl and its metabolites. Studies have reported high recoveries, typically between 88.7% and 117.8%, with good precision (RSDs ranging from 0.35% to 4.39%). The method's linearity is often excellent, with R² values exceeding 0.999. LODs for quizalofop-p-ethyl (B1662796) have been reported as low as 0.003 mg/kg, with limits of quantification (LOQs) around 0.01 mg/kg psu.edufn-test.comcipac.org. A detection wavelength of 220 nm is commonly used for sensitive detection psu.edufn-test.comcipac.org. HPLC-DAD has been successfully applied to matrices such as adzuki beans, ground nuts, and soil, often utilizing ultrasonic bath extraction or modified QuEChERS for sample preparation psu.edushimadzu.comoup.commdpi.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD, making it a preferred method for trace analysis. It is employed for the simultaneous determination of quizalofop ethyl and its metabolites in various agricultural products researchgate.netcipac.org. For instance, an LC-MS/MS method using acetonitrile-6% phosphoric acid for extraction has been validated for soil matrices, achieving minimum detection concentrations of 0.01 mg/kg with average recoveries of 88.1% to 95.0%. The enforcement method for quizalofop ethyl residues on plants utilizes LC-MS/MS, with an LOQ for total residues in wheat matrices reported at 0.05 ppm (0.05 mg/kg).

Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): UHPLC-Orbitrap-MS offers very high resolution and mass accuracy, enabling the detection and identification of a wide range of pesticide residues and their metabolites. This technique is valuable for comprehensive degradation studies and screening of multiple pesticide residues in complex matrices like silage. Recoveries in silage analysis using UHPLC-Q-Orbitrap/MS have ranged from 66.5% to 119.7%, with RSDs between 0.93% and 20%.

Table 1: Comparative Performance of Chromatographic Techniques for Quizalofop ethyl Residue Analysis

| Technique | Typical LOD (mg/kg) | Typical LOQ (mg/kg) | Typical Recovery (%) | Typical RSD (%) | Key Features |

| GC-MS/MS | 0.00025 | - | 80–93 | 1–7 | High selectivity, converts to CMQ, suitable for regulatory analysis, simultaneous analysis with other pesticides |

| HPLC-DAD | 0.003 – 0.005 | 0.01 – 0.03 | 74.0 – 117.8 | 0.35 – 4.39 | Cost-effective, accessible, good linearity, rapid sample prep (QuEChERS), detection at 220 nm |

| LC-MS/MS | <0.01 | 0.01 – 0.05 | 88.1 – 95.0 | 1.7 – 5.4 | High sensitivity and selectivity, simultaneous analysis, suitable for trace levels |

| UHPLC-Orbitrap-MS | (Not specified) | (Not specified) | 66.5 – 119.7 | 0.93 – 20 | High resolution, high mass accuracy, suitable for screening and degradation studies |

Note: Data for LOD/LOQ and recovery/RSD are compiled from various studies and may vary depending on the specific matrix and method optimization.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is crucial for achieving accurate and reliable analytical results. Various matrices, including soil, plant tissues, water, and dairy products, require tailored extraction and clean-up protocols.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This method has emerged as a widely adopted technique due to its efficiency, cost-effectiveness, and minimal solvent usage. It is frequently employed for extracting quizalofop-p-ethyl from diverse matrices such as beans, soil, milk, and plant tissues psu.edufn-test.comcipac.org. Protocols often involve extraction with acetonitrile (B52724) (sometimes acidified with acetic acid or formic acid) followed by salting-out with salts like MgSO₄ and NaCl, and a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents such as C₁₈ or primary-secondary amine (PSA) scispace.compsu.educipac.org. For milk and yogurt, a modified QuEChERS procedure involving extraction, salting-out, freezing, and C₁₈ clean-up has been developed.

Other Extraction Techniques:

Reflux with Methanolic KOH: This method is used to convert quizalofop ethyl and its metabolites into 2-methoxy-6-chloroquinoxaline (MeCHQ), which is then extracted with hexane (B92381) and further purified using PSA and silica (B1680970) gel cartridges, particularly for GC-MS/MS analysis scispace.com.

Ultrasonic Bath Extraction (USE): USE, often followed by SPE, is employed for extracting quizalofop ethyl from soil and plant samples shimadzu.comoup.commdpi.com.

Matrix Solid-Phase Dispersion (MSPD): This technique is effective for complex matrices like tobacco leaves, allowing for simultaneous extraction and clean-up.

Solid Phase Extraction (SPE): SPE is utilized either as a primary extraction method or as a clean-up step following liquid-liquid extraction (LLE) or QuEChERS, employing various sorbent materials researchgate.netshimadzu.comoup.commdpi.com. For water samples analyzed by LC-MS/MS, direct dilution or SPE can be employed shimadzu.com.

Table 2: Sample Preparation and Extraction Protocols

| Matrix | Extraction Method | Clean-up Method | Primary Analytical Technique | References |

| Soil | QuEChERS (acetonitrile ± acid), USE, Acetonitrile-6% phosphoric acid | d-SPE (C₁₈, PSA), SPE, Salting-out, Freezing | HPLC-DAD, LC-MS/MS, GC-MS/MS | scispace.compsu.educipac.orgmdpi.com |

| Plant Tissues | QuEChERS (acetonitrile ± acid), Reflux with Methanolic KOH, USE, MSPD | d-SPE (C₁₈, PSA), Hexane extraction + PSA/Silica gel, SPE | HPLC-DAD, LC-MS/MS, GC-MS/MS | scispace.compsu.edufn-test.comcipac.orgshimadzu.commdpi.com |

| Water | Direct dilution, ELISA (minimal prep), SPE | - | HPLC-DAD, LC-MS/MS, ELISA | shimadzu.com |

| Milk/Yogurt | Modified QuEChERS (acidified acetonitrile, salts, freezing) | C₁₈ clean-up | LC-MS/MS | |

| Tobacco Leaf | Matrix Solid-Phase Dispersion (MSPD) | Integrated with extraction | HPLC-MS/MS |

Spectroscopic and Immunochemical Methods for Trace Analysis

Beyond chromatography, spectroscopic and immunochemical methods offer valuable alternatives or complementary approaches for the trace analysis of quizalofop-p-ethyl.

Spectroscopic Methods: HPLC-DAD is a widely used spectroscopic technique that relies on UV detection, typically at wavelengths around 220 nm or 236 nm, providing quantitative data based on absorbance psu.edufn-test.comcipac.org. Mass spectrometry, coupled with chromatographic separation (GC-MS/MS, LC-MS/MS, UHPLC-Orbitrap-MS), offers exceptional sensitivity and selectivity by detecting compounds based on their mass-to-charge ratios and fragmentation patterns scispace.comresearchgate.netcipac.org.

Immunochemical Methods: Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid, sensitive, and cost-effective method for detecting quizalofop-p-ethyl, often requiring minimal sample preparation, particularly for water and soil matrices shimadzu.com. ELISA methods demonstrate good recoveries (e.g., 89-110% in water, 81-108% in soil) and correlate well with chromatographic techniques shimadzu.com. These assays are inherently high-throughput, allowing for the simultaneous analysis of numerous samples, making them suitable for screening large numbers of environmental or agricultural samples. Time-Resolved Fluoroimmunoassay (TRFIA) is another highly sensitive immunoassay technique.

Development of High-Throughput Screening Methods for this compound and its Metabolites

High-throughput screening (HTS) methods are essential for analyzing a large volume of samples efficiently. The QuEChERS sample preparation technique, when coupled with sensitive chromatographic detectors like LC-MS/MS or HPLC-DAD, significantly enhances the speed and throughput of pesticide residue analysis psu.edufn-test.comcipac.org. ELISA methods are inherently suited for HTS due to their ability to process multiple samples concurrently in microplates with minimal sample preparation shimadzu.com. For example, a modified QuEChERS method coupled with LC-Q-TOF/MS has been developed for the high-throughput screening of 195 pesticides in raw milk, demonstrating efficient extraction and quantitative analysis.

Enantioselective Analytical Methods for Chiral Resolution and Quantification

This compound is a chiral molecule, and its enantiomers can exhibit distinct biological activities and environmental fates. Therefore, enantioselective analytical methods are crucial for accurate assessment.

Chiral Chromatography: Direct chiral separation is primarily achieved using High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs). Various CSPs, including polysaccharide-based phases like Lux Cellulose-2, Chiralpak IC, and (R, R) Whelk-O 1 columns, are employed for the resolution of quizalofop ethyl enantiomers researchgate.netoup.com. Mobile phases typically consist of n-hexane modified with polar organic solvents such as isopropanol, ethanol, or methanol, often with additives like TFA or buffer solutions to optimize separation researchgate.netfn-test.com.

Enantioselective Degradation and Metabolism: Research indicates that the enantiomers of quizalofop ethyl and its metabolite quizalofop-acid can degrade enantioselectively in soil, with the (S)-enantiomer sometimes degrading faster than the (R)-enantiomer oup.com. Furthermore, enantiomerization of quizalofop-acid from the (S)- to the (R)-form has been observed in certain soil conditions oup.com. In animal metabolism studies, preferential absorption of (+)-quizalofop-acid and enantioselective degradation of quizalofop-ethyl (B1680411) in plasma have been reported researchgate.net. These enantioselective processes highlight the importance of chiral analysis for a comprehensive understanding of the herbicide's environmental fate and toxicological profile.

Compound List:

this compound

Quizalofop ethyl

Quizalofop-p-ethyl

Quizalofop tefuryl

Quizalofop

6-chloro-2-methoxyquinoxaline (CMQ)

Quizalofop-p-acid

3-OH-quizalofop-acid

Fluazifop

Fluazifop-butyl

Pyridate

Cyhalofop-butyl

Fomesafen

CHHQ (dihydroxychloroquinoxalin)

CHQ (6-chloroquinoxalin-2-ol)

PPA ((R)-2-(4-hydroxyphenoxy)propionic acid)

Quinclorac

Paraquat

Ethylparaquat

Diquat

MeCHQ (2-methoxy-6-chloroquinoxaline)

(+)-quizalofop-acid

(−)-quizalofop-acid

(+)-quizalofop-ethyl

(−)-quizalofop-ethyl

(+)-usnic acid

(−)-usnic acid

Diclofop

Diclofop-methyl

Dichlorprop

Dichlorprop-methyl

Mecoprop

Spiroxamine

Tepraloxydim

Imidazolinones

Sulfonylureas

Atrazine

Triazines

Phenylureas

S-bioallethrin

Parathion

Oxyfluorfen

Pendimethalin

Quinmerac

α(±)-cypermethrin

Lactofen

Hexaconazole

Isocarbophos

Paclobutrazol

Vinclozolin

Tebuconazole

Benalaxyl

Cylindrospermopsin

Innovative Formulation Technologies and Delivery Systems

Controlled Release Formulations for Enhanced Efficacy and Reduced Environmental Load

Controlled-release formulations (CRFs) are designed to release the active ingredient (AI) gradually over an extended period. This approach offers several advantages for herbicides like (S)-Quizalofop ethyl, including sustained weed control, reduced frequency of application, and a minimized environmental impact sci-hub.secore.ac.uk. By preventing the rapid dissipation of the herbicide, CRFs can maintain optimal concentrations at the target site, thereby enhancing efficacy sci-hub.se. Furthermore, by reducing losses due to degradation, leaching, and volatilization, these formulations contribute to a lower environmental load sci-hub.secore.ac.uk. For instance, studies on other herbicides have demonstrated that microencapsulated formulations can significantly reduce total leaching losses compared to conventional formulations core.ac.uk. Materials such as lignin (B12514952) are also being explored for their potential in creating controlled-release formulations for agrochemicals, aiming to reduce phytotoxicity and minimize leaching google.com.

Nanoformulations and Encapsulation Technologies for this compound

The application of nanotechnology in agrochemical formulations has opened new avenues for improving the delivery of herbicides like this compound. Nanoformulations and encapsulation technologies offer enhanced uptake and efficacy against weeds, promoting sustainable weed management frontiersin.org. Encapsulation protects the active ingredient from environmental degradation and allows for a more controlled release profile researchgate.net. Research into novel delivery systems includes the development of oil-in-water (EW) formulations as a more environmentally friendly alternative to traditional emulsifiable concentrates (EC) researchgate.netresearchgate.net. Specifically, a copper–benzene (B151609)–1,4-dicarboxylate metal organic framework (Cu-BDC MOF)-functionalized hollow mesoporous silica (B1680970) (HMS-COOH) delivery system has been developed for the pH-controlled release of this compound, demonstrating efficient control of both susceptible and resistant barnyard grasses researchgate.net. Chitosan nanoformulations are also being investigated as sustainable alternatives for agrochemical delivery, acting as protective barriers for active ingredients mdpi.com.

Biodegradable Carriers and Sustainable Delivery Systems in Agrochemical Applications

The agrochemical industry is increasingly focused on developing sustainable delivery systems that minimize environmental impact. Biodegradable carriers are central to this effort, offering a means to deliver active ingredients like this compound in an eco-friendly manner frontiersin.orgresearchgate.net. Materials such as chitosan, alginate, polylactic acid, and lignin are being utilized as biodegradable carriers for agrochemicals google.comfrontiersin.orgmdpi.comresearchgate.net. These carriers not only facilitate controlled release but also possess properties like biodegradability, biocompatibility, and low toxicity frontiersin.orgresearchgate.net. Nanoscale structures made from biopolymers act as shields for herbicide molecules, offering reduced soil mobility, genotoxicity, and phytotoxicity, thereby favoring ecological balance frontiersin.org. The use of biodegradable carrier-based nanoherbicide formulations promises prolonged release, targeted inhibition, and increased herbicide use efficiency against weeds, contributing to agricultural sustainability frontiersin.org.

Interactions with Environmental Factors and Agrochemical Synergisms/antagonisms

Influence of Environmental Stressors (e.g., drought, temperature) on Herbicide Performance and Plant Response

Drought Stress: Plants under drought stress exhibit physiological changes, such as stomatal closure, to conserve water. mdpi.com These changes can reduce the absorption of foliar-applied herbicides like (S)-Quizalofop-ethyl. Research has shown that the application of this herbicide to grass weeds stressed by insufficient moisture may result in unsatisfactory control. 4farmers.com.au One study on Eragrostis plana demonstrated that a population previously exposed to drought stress (DRY) showed decreased sensitivity to quizalofop-p-ethyl (B1662796) treatment compared to a non-stressed population (CHK). mdpi.combohrium.com The drought-stressed population had lower absorption of the herbicide and showed increased antioxidant enzyme activity, suggesting a transgenerational adaptation to the stress, which in turn conferred a higher tolerance to the herbicide. mdpi.combohrium.comresearchgate.net

Temperature Stress: Extreme temperatures, whether excessively hot or cold, can also induce stress in plants, making them less susceptible to herbicides. epa.govepa.gov Fluctuating temperatures can disrupt normal growth processes, thereby reducing the systemic translocation of (S)-Quizalofop-ethyl from the treated leaves to the meristematic tissues where it acts. epa.govepa.gov For optimal performance, the herbicide should be applied when the stress has passed, and the weeds have resumed active growth. epa.govepa.gov

Other environmental stressors that can negatively impact the performance of (S)-Quizalofop-ethyl include water-saturated soils, hail damage, and mechanical injury. epa.govepa.govepa.gov These conditions compromise the physiological health of the weed, making it less able to absorb and translocate the herbicide effectively.

Table 1: Effect of Drought Stress on (S)-Quizalofop-ethyl Absorption in Eragrostis plana

| Population | Time After Application (Hours) | Absorbed Herbicide (µg g⁻¹) |

|---|---|---|

| CHK (Non-stressed) | 24 | 2.3 |

| DRY (Drought-stressed) | 24 | 1.18 |

| CHK (Non-stressed) | 48 | 1.0 |

| DRY (Drought-stressed) | 48 | 0.55 |

Synergistic and Antagonistic Interactions with Other Herbicides and Agrochemicals

To broaden the spectrum of weed control, (S)-Quizalofop-ethyl is often applied in a tank mixture with other herbicides. lsu.edu However, these mixtures can result in synergistic, antagonistic, or additive (neutral) interactions. unl.eduscispace.com An antagonistic interaction, where the combined effect is less than the sum of the individual herbicides, is a common concern with acetyl-CoA carboxylase (ACCase) inhibitors. unl.educambridge.org

Tank-mixing (S)-Quizalofop-ethyl with other ACCase-inhibiting herbicides (Group 1) can sometimes lead to antagonism. For instance, a study evaluating a mixture of quizalofop (B1680410) with fenoxaprop, another ACCase inhibitor, observed an antagonistic effect on barnyardgrass control. scispace.com The observed control was 90%, whereas the expected control based on individual performances was 99%. scispace.com Conversely, a mixture with cyhalofop, also an ACCase inhibitor, resulted in a neutral response for barnyardgrass control at 28 days after treatment (DAT). scispace.comresearchgate.net

Table 2: Interaction of (S)-Quizalofop-ethyl with Other ACCase Herbicides on Barnyardgrass Control (28 DAT)

| Herbicide Mixture | Observed Control (%) | Expected Control (%) | Interaction Type |

|---|---|---|---|

| Quizalofop + Fenoxaprop | 90 | 99 | Antagonistic |

| Quizalofop + Cyhalofop | 97 | - | Neutral |

Synthetic auxin herbicides (Group 4), such as 2,4-D and dicamba, are frequently reported to antagonize the efficacy of ACCase inhibitors. unl.educambridge.org This antagonism can result from reduced translocation of the graminicide to its site of action. researchgate.net

Studies have consistently shown that tank-mixing (S)-Quizalofop-ethyl with 2,4-D leads to significant antagonism in the control of various grass species, including barnyardgrass and volunteer corn. scispace.comresearchgate.netcambridge.orgunl.edu In one study, the addition of 2,4-D to quizalofop reduced barnyardgrass control to just 24%. scispace.com Similarly, a mixture of quizalofop-p-ethyl with 2,4-D choline resulted in 33% less control of V3 volunteer corn than expected. cambridge.orgunl.edu However, increasing the rate of quizalofop-p-ethyl in the mixture can help to overcome some of this antagonism. cambridge.orgunl.edu Other synthetic auxins like quinclorac and triclopyr also showed antagonism with quizalofop for barnyardgrass control at 14 DAT, though this interaction sometimes shifted to neutral for other weed species like red rice at 28 DAT. scispace.comresearchgate.net

Table 3: Interaction of (S)-Quizalofop-ethyl with Synthetic Auxin Herbicides

| Weed Species | Mixture Herbicide | Evaluation Time (DAT) | Observed Control (%) | Expected Control (%) | Interaction Type |

|---|---|---|---|---|---|

| Barnyardgrass | 2,4-D | 14 | 24 | - | Antagonistic |

| Volunteer Corn (V3) | 2,4-D choline | 14 | - | 33% less than expected | Antagonistic |

| Red Rice | 2,4-D | 28 | 38 | 98 | Antagonistic |

| Red Rice | Quinclorac | 28 | - | - | Neutral |

| Red Rice | Triclopyr | 28 | - | - | Neutral |

(S)-Quizalofop-ethyl activity can be antagonized by herbicides from various other classes.

ALS Inhibitors: Herbicides that inhibit the acetolactate synthase (ALS) enzyme have shown antagonism. Mixtures with bispyribac, halosulfuron, penoxsulam, and imazosulfuron, among others, have resulted in reduced control of weedy rice and barnyardgrass. lsu.educambridge.orgcambridge.org

Contact Herbicides: Severe antagonism has been observed when quizalofop is mixed with propanil for the control of weedy rice and barnyardgrass. cambridge.orglsu.edu In one trial, the observed control of barnyardgrass was only 16% compared to an expected 94%. cambridge.org Mixtures with saflufenacil and bentazon also showed initial antagonism at 14 DAT, which in some cases became a neutral interaction by 28 DAT. cambridge.org

Adjuvants: The inclusion of adjuvants, such as crop oil concentrate (COC), high surfactant oil concentrate (HCOC), or non-ionic surfactants (NIS), is crucial for the performance of (S)-Quizalofop-ethyl, both alone and in tank mixes. lsu.edu Adjuvants can enhance herbicide penetration and can sometimes overcome antagonistic interactions. lsu.edu For example, the antagonism observed when quizalofop was mixed with bispyribac-Na was overcome by the addition of adjuvants like COC or HCOC, leading to synergistic or neutral interactions for the control of certain rice cultivars. cambridge.orgresearchgate.net Specifically, HCOC was found to be the most effective adjuvant for overcoming antagonism in quizalofop-p-ethyl and bispyribac-Na mixtures. researchgate.net

Effects of Soil Microbiome and Plant-Microbe Interactions on Herbicide Activity and Degradation

The fate and activity of (S)-Quizalofop-ethyl in the environment are influenced by soil properties and microbial activity. Following application, the parent ester, quizalofop-p-ethyl, is rapidly hydrolyzed in the soil to its biologically active acidic form, quizalofop acid. mdpi.comnih.govresearchgate.net This degradation process is enantioselective, meaning the different stereoisomers of the molecule degrade at different rates. nih.govresearchgate.netnih.gov

Soil microorganisms play a key role in the breakdown of quizalofop acid. nih.gov The rate of degradation can vary depending on soil characteristics such as pH and organic matter content, which in turn affect the microbial community structure. For example, quizalofop acid was found to degrade faster in acidic soil compared to alkaline soil. nih.gov Furthermore, studies have shown that quizalofop-ethyl (B1680411) and its metabolite can enantioselectively affect the activity of soil enzymes like urease, indicating a direct interaction with microbial processes, though no effect was observed on catalase. nih.govresearchgate.net

Plant-microbe interactions can also influence the plant's response to herbicide stress. In a study on pea plants, the toxic effects of quizalofop-p-ethyl were attenuated by the application of a herbicide-tolerant Rhizobium strain (MRP1). nih.gov The inoculation with this beneficial bacterium led to increased dry matter accumulation, symbiotic properties, and grain yield in the presence of the herbicide, suggesting that specific plant-microbe partnerships can help mitigate herbicide phytotoxicity. nih.gov

Future Research Directions and Emerging Challenges

Unraveling Complex Non-Target-Site Resistance Mechanisms and Evolutionary Trajectories

While target-site resistance (TSR) involves mutations in the gene encoding the herbicide's target enzyme, a more complex and increasingly prevalent challenge is non-target-site resistance (NTSR). nih.govwordpress.com NTSR encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. wordpress.com These mechanisms are often complex, controlled by multiple genes, and can confer cross-resistance to herbicides with different modes of action, posing a significant threat to weed management. wordpress.comnih.govfrontiersin.org

Key areas of future research in NTSR include:

Enhanced Herbicide Metabolism: This is considered the most common NTSR mechanism. wordpress.com It involves the detoxification of the herbicide into non-toxic or less toxic compounds, often through the action of large enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). frontiersin.orgresearchgate.netscielo.br Research is focused on identifying the specific genes within these families that are responsible for metabolizing herbicides like (S)-Quizalofop ethyl.

Evolutionary Dynamics: Understanding how NTSR evolves is crucial for developing proactive resistance management strategies. Evidence suggests that resistance can arise from standing genetic variation within a weed population, even before the introduction of a specific herbicide. researchgate.netscielo.br The continuous and intensive use of herbicides with the same mode of action imposes strong selection pressure, leading to the accumulation and combination of various resistance mechanisms within a single plant or population. scielo.brnih.gov Future studies will aim to map these evolutionary trajectories to better predict and mitigate the spread of resistance.

| Mechanism | Description | Key Genetic/Biochemical Factors | Significance |

|---|---|---|---|

| Enhanced Metabolism | Increased rate of herbicide detoxification into non-toxic metabolites. wordpress.com | Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), Glucosyltransferases. nih.govscielo.br | Most common NTSR mechanism; can confer broad cross-resistance. wordpress.comscielo.br |

| Reduced Absorption/Uptake | Alterations in the leaf cuticle or other barriers that limit herbicide entry into the plant. nih.gov | Changes in cuticle composition and structure. | Considered a minor mechanism but can contribute to overall resistance levels. nih.gov |

| Reduced Translocation | Impaired movement of the herbicide from the point of application to the target site (meristems). nih.gov | Mechanisms are not fully understood but may involve altered phloem loading or transport. | Prevents a lethal concentration of the herbicide from reaching the target enzyme. nih.gov |

| Sequestration | Compartmentalization of the herbicide away from the target site, for example, into the cell vacuole. nih.gov | Transporter proteins. | Reduces the effective concentration of the herbicide at the site of action. nih.gov |

Development of Next-Generation ACCase Inhibitors and Derivatives with Overcoming Resistance

The relentless evolution of resistance necessitates a continuous pipeline of new herbicides. Research is actively pursuing the design and synthesis of novel ACCase inhibitors that can effectively control both susceptible and resistant weed biotypes. nih.govfrontiersin.org This endeavor leverages modern computational techniques and a deep understanding of the enzyme's structure and function. frontiersin.orgbohrium.com

Current strategies include:

Structure-Based Design: By analyzing the three-dimensional structure of the ACCase enzyme, particularly the herbicide-binding site, chemists can design new molecules that can bind effectively even when resistance-conferring mutations are present. bohrium.com Computational molecular docking is a key tool in this process, allowing for the virtual screening of potential inhibitor candidates. bohrium.comnih.gov

Novel Chemical Scaffolds: Researchers are moving beyond the traditional aryloxyphenoxypropionate (FOP), cyclohexanedione (DIM), and phenylpyrazoline (DEN) chemical families. nih.gov For instance, a series of novel 2-phenyl-3-cyclohexanedione enol ester derivatives has been synthesized and shown to have remarkable herbicidal activity, with some compounds outperforming the established herbicide clethodim. nih.govnih.govresearchgate.net The goal is to discover new chemical structures that can inhibit ACCase isoforms that have become resistant to existing herbicides. researchgate.net

| Approach | Description | Example/Target |

|---|---|---|

| Computational Chemistry | Utilizes molecular docking and modeling to design molecules that fit into the active site of both wild-type and mutated ACCase enzymes. bohrium.com | Designing inhibitors that overcome common resistance mutations like I1781L or W2027C. nih.govmdpi.com |

| Novel Chemical Derivatives | Synthesizing new chemical families or derivatives of existing ones based on structure-activity relationship (SAR) studies. nih.gov | Development of 2-phenyl-3-cyclohexanedione enol esters with activity superior to clethodim. nih.govnih.gov |

| Broad-Spectrum Inhibition | Screening for molecules that inhibit all homomeric plastidic ACCase isoforms, regardless of existing resistance profiles. researchgate.net | Identifying lead compounds that are effective against weeds with multiple resistance mechanisms. |

Advanced Biomonitoring and Environmental Risk Assessment Methodologies for Chiral Herbicides

This necessitates a shift in regulatory science and environmental monitoring towards enantiomer-specific approaches:

Enantioselective Analysis: There is a critical need to develop and implement advanced analytical methods, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), that can separate and quantify individual enantiomers in environmental matrices like soil and water. juniperpublishers.commdpi.com

Stereospecific Risk Assessment: Future environmental risk assessments must move beyond evaluating chiral pesticides as racemic mixtures. Instead, they should consider the unique environmental fate and toxicological profile of each stereoisomer. nih.gov This will provide a more accurate understanding of the potential risks to non-target terrestrial and aquatic organisms. canada.ca